molecular formula C26H18N4O4 B14465285 3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) CAS No. 70952-41-9

3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)

Cat. No.: B14465285
CAS No.: 70952-41-9
M. Wt: 450.4 g/mol
InChI Key: GJJKOVBDRADNIH-UHFFFAOYSA-N
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Description

3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) is a complex organic compound characterized by its biphenyl core and hydrazone linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) typically involves the reaction of 4,4’-diformylbiphenyl with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl dicarboxylic acids, while reduction can produce biphenyl diamines .

Scientific Research Applications

3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) involves its interaction with specific molecular targets. The hydrazone linkages can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the biphenyl core can interact with aromatic systems in biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde) apart is its combination of hydrazone linkages and biphenyl core, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for diverse scientific investigations.

Properties

CAS No.

70952-41-9

Molecular Formula

C26H18N4O4

Molecular Weight

450.4 g/mol

IUPAC Name

5-[[4-[4-[(3-formyl-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C26H18N4O4/c31-15-19-13-23(9-11-25(19)33)29-27-21-5-1-17(2-6-21)18-3-7-22(8-4-18)28-30-24-10-12-26(34)20(14-24)16-32/h1-16,33-34H

InChI Key

GJJKOVBDRADNIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C=O)N=NC4=CC(=C(C=C4)O)C=O

Origin of Product

United States

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